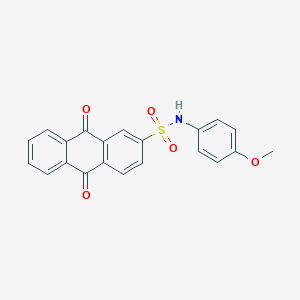
N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, also known as MDA-9/syntenin, is a protein that has been found to play a crucial role in cancer progression and metastasis. It is a potential target for cancer therapy and has been the subject of extensive scientific research.
作用機序
Target of Action
Similar compounds have been found to interact with various targets such as egfr and vegfr-2 . These receptors play crucial roles in cell signaling pathways, particularly in cell growth and proliferation.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting the cellular processes they regulate.
Biochemical Pathways
For instance, some compounds have been shown to inhibit the EGFR and VEGFR-2 pathways, which are involved in cell growth and angiogenesis .
Pharmacokinetics
Similar compounds have been found to have good drug-likeness and admet properties . These properties are crucial for the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
For example, some compounds have shown promising activity against certain types of cancer by inhibiting key signaling pathways .
実験室実験の利点と制限
N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide/syntenin is a potential target for cancer therapy, and as such, it is the subject of extensive scientific research. Its advantages include its potential as a target for cancer therapy, its multifunctional nature, and its involvement in various signaling pathways. However, its limitations include the complexity of its mechanism of action, the lack of specific inhibitors, and the difficulty in targeting it without affecting other signaling pathways.
将来の方向性
There are several future directions for N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide/syntenin research. These include the development of specific inhibitors, the investigation of its role in other diseases, such as Alzheimer's disease and cardiovascular disease, and the exploration of its potential as a biomarker for cancer diagnosis and prognosis. Other future directions include the investigation of its role in cancer stem cells and the development of combination therapies targeting this compound/syntenin and other signaling pathways involved in cancer progression and metastasis.
In conclusion, this compound/syntenin is a protein that plays a crucial role in cancer progression and metastasis. Its mechanism of action involves the interaction with various proteins and signaling pathways. Its expression has been correlated with poor prognosis and increased metastatic potential. It is a potential target for cancer therapy and the subject of extensive scientific research. The future directions of this compound/syntenin research include the development of specific inhibitors, the investigation of its role in other diseases, and the exploration of its potential as a biomarker for cancer diagnosis and prognosis.
合成法
The synthesis of N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide/syntenin involves the use of various chemical reagents and procedures. The most commonly used method involves the reaction of 4-methoxybenzenesulfonyl chloride with 9,10-anthracenedione in the presence of a base such as triethylamine. The resulting compound is then treated with ammonia to yield this compound/syntenin. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.
科学的研究の応用
N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide/syntenin has been extensively studied in the context of cancer progression and metastasis. It has been found to be overexpressed in various types of cancer, including breast, lung, prostate, and melanoma. Its expression has been correlated with poor prognosis and increased metastatic potential. As such, it is considered a potential target for cancer therapy.
特性
IUPAC Name |
N-(4-methoxyphenyl)-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5S/c1-27-14-8-6-13(7-9-14)22-28(25,26)15-10-11-18-19(12-15)21(24)17-5-3-2-4-16(17)20(18)23/h2-12,22H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCBUAKAPUNREA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491778.png)
![Butyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491781.png)
![Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491784.png)
![Pentyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491785.png)
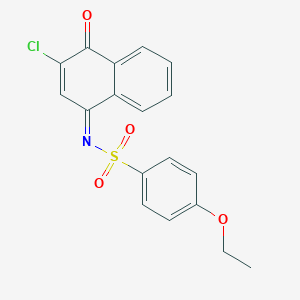
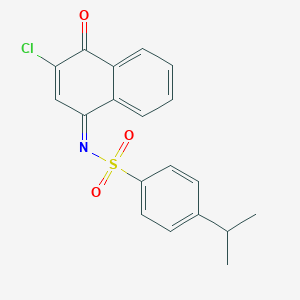
![N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491822.png)
![2-Methoxyethyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B491832.png)
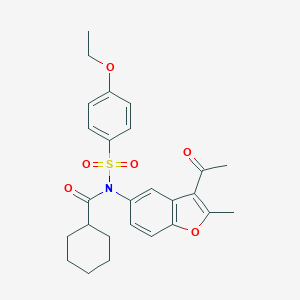
![1-(benzylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B491861.png)
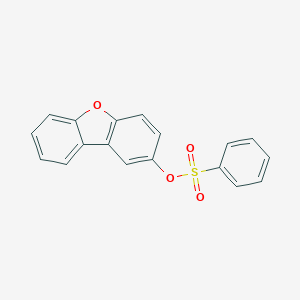
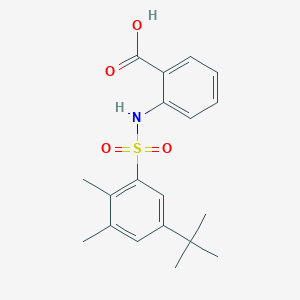
![Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B491891.png)
![2,4-dimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491894.png)